molecular formula C9H19NO2 B14476744 N-Hydroxy-N-methyloctanamide CAS No. 65789-45-9

N-Hydroxy-N-methyloctanamide

Cat. No.: B14476744
CAS No.: 65789-45-9
M. Wt: 173.25 g/mol
InChI Key: JAKPOCNDFDKCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-methyloctanamide (CAS: 65789-45-9) is a branched amide derivative with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . Structurally, it features an octanamide backbone substituted with both a hydroxyl (-OH) and methyl (-CH₃) group on the nitrogen atom. This compound is primarily utilized in research settings as a chemical intermediate or precursor, though its specific applications remain less documented compared to structurally related amides. Limited toxicological data are available, necessitating cautious handling in laboratory environments .

Properties

CAS No.

65789-45-9

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

N-hydroxy-N-methyloctanamide

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8-9(11)10(2)12/h12H,3-8H2,1-2H3

InChI Key

JAKPOCNDFDKCGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-N-methyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with N-methylhydroxylamine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-methyloctanamide undergoes various chemical reactions, including:

    Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The amide can participate in nucleophilic substitution reactions, where the N-hydroxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-N-methyloctanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyloctanamide involves its interaction with specific molecular targets, such as enzymes. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable in medicinal chemistry and drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Hydroxy-N-methyloctanamide with three structurally or functionally related compounds: N-Hydroxyoctanamide , N,N-Dimethyloctanamide , and N-Hydroxysuccinimide .

Table 1: Comparative Data for this compound and Analogues

Property This compound N-Hydroxyoctanamide N,N-Dimethyloctanamide N-Hydroxysuccinimide
CAS No. 65789-45-9 7377-03-9 Not explicitly provided 6066-82-6 (inferred)
Molecular Formula C₉H₁₉NO₂ C₈H₁₇NO₂ C₁₀H₂₁NO C₄H₅NO₃
Molecular Weight (g/mol) 173.25 159.22 171.28 (calculated) 115.09
Key Functional Groups -NH(OH)(CH₃) -NH(OH) -N(CH₃)₂ Cyclic hydroxamic acid
GHS Classification Not available No required labeling No known hazards Not explicitly stated
Toxicological Data Insufficient Non-PBT/vPvB No acute toxicity data Research-use disclaimer
Handling Precautions Assume standard lab precautions Gloves, ventilation, skin care Minimal guidance Restricted to experienced users

Key Findings:

Structural Differences and Reactivity :

  • This compound combines hydroxyl and methyl groups on the nitrogen, which may influence its solubility and reactivity compared to N-Hydroxyoctanamide (only hydroxylated) and N,N-Dimethyloctanamide (fully methylated) .
  • N-Hydroxysuccinimide diverges significantly as a cyclic hydroxamic acid, widely used in peptide coupling reactions due to its electrophilic properties .

Both this compound and N,N-Dimethyloctanamide suffer from insufficient toxicity studies, highlighting a critical research gap .

Applications :

  • N-Hydroxysuccinimide is a well-established reagent in biochemistry, contrasting with the octanamide derivatives, which are niche intermediates with less-defined roles .

Research Implications:

  • However, this hypothesis requires experimental validation.
  • Comparative toxicity studies are urgently needed to establish safety protocols for undercharacterized compounds like This compound and N,N-Dimethyloctanamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.